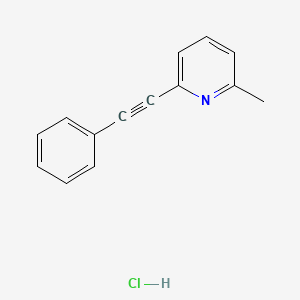![molecular formula C26H26ClN3O4 B1663717 N-[3-(1H-苯并咪唑-2-基)-4-氯苯基]-3,4,5-三乙氧基苯甲酰胺 CAS No. 329196-48-7](/img/structure/B1663717.png)
N-[3-(1H-苯并咪唑-2-基)-4-氯苯基]-3,4,5-三乙氧基苯甲酰胺
描述
Benzimidazole is a biologically important compound and a useful structural motif for designing molecules of biochemical and pharmacological relevance . It’s a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .
Synthesis Analysis
Benzimidazole derivatives can be synthesized via various methods. For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The benzimidazole moiety is essentially planar . The structure of benzimidazole derivatives can be further analyzed using techniques like Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) .Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For instance, they can act as strong electron donor molecules that can be used for n-type doping .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the HOMO and LUMO energies can reveal that charge transfer happens within the molecule .科学研究应用
Hedgehog Signaling Pathway Antagonist
SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway . The Hh signaling pathway plays an important role in cell signaling during embryonic development and adult tissue homeostasis .
Cancer Research
SANT-2 has potential for research in several malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer .
Competitive Binding Studies
Competitive binding studies have shown that SANT-2 can fully replace Smo-bound cyclopamine . SANT-2 competes against Smo-bound SAG-1.3 in an allosteric manner .
Charge Density Wave (CDW) Structure
SANT-2 adopts a commensurate 2×2×2 charge density wave (CDW) structure at room temperature with an ABA type of stacking . This is evidenced by direct lattice imaging and reciprocal space mapping .
Strain Stabilization
The CDW in SANT-2 is stabilized by highly anisotropic strain imposed by the substrate . An out-of-plane compression reduces the van der Waals gap, increasing the interlayer coupling .
Understanding CDW Formation Mechanisms
The addition of epitaxial strained SANT-2 to the family of CDW materials is expected to deepen our understanding of the CDW formation mechanisms in other transition metal dichalcogenides (TMD) materials .
作用机制
Target of Action
SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway . The primary target of SANT-2 is the Smoothened receptor (Smo) . Smo mediates Hh signaling, which is critical for development, cell growth, and migration, as well as stem cell maintenance .
Mode of Action
SANT-2 interacts with its target, the Smoothened receptor, in a manner consistent with allosteric modulation . This means that SANT-2 binds to a site on the Smo receptor that is different from the active site, leading to a change in the receptor’s conformation and function . This interaction inhibits the activation of the Hh signaling pathway .
Biochemical Pathways
The Hh signaling pathway plays an important role in cell signaling of embryonic development and adult tissue homeostasis . When this pathway is aberrantly activated, it can lead to the development of a variety of cancers . By inhibiting the Hh signaling pathway, SANT-2 can potentially prevent the development and progression of these cancers .
Result of Action
The molecular and cellular effects of SANT-2’s action primarily involve the inhibition of the Hh signaling pathway . This inhibition can potentially prevent the development and progression of various malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer .
未来方向
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOJFGFKIVFMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362255 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329196-48-7 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SANT-2 interact with its target and what are the downstream effects?
A1: SANT-2 acts as an antagonist of the Hedgehog (HH) signaling pathway by binding to the Smoothened receptor (Smo). [, , ] While the exact binding site is not fully elucidated in these papers, evidence suggests an allosteric interaction distinct from the agonist binding site. [] By inhibiting Smo, SANT-2 prevents the downstream activation of Gli transcription factors, ultimately suppressing the expression of genes involved in cell growth, proliferation, and stem cell maintenance. [, ]
Q2: What is known about the structure-activity relationship (SAR) of SANT-2 and its analogs?
A2: While the provided research papers do not delve into detailed SAR studies for SANT-2, they highlight the importance of structural variations for Smo antagonist activity. For example, the study examining SANT-1 and SANT-2 demonstrates that despite their distinct structures, both act as allosteric inhibitors of Smo. [] This suggests that specific structural motifs within these molecules are crucial for their activity and that modifications could potentially modulate potency and selectivity. Further research exploring the SAR of SANT-2 analogs would be valuable. []
Q3: What in vitro and in vivo evidence supports the efficacy of SANT-2 as an HH pathway inhibitor?
A3: Research demonstrates the efficacy of SANT-2 in inhibiting HH pathway activation and downstream effects. In a cell-based β-lactamase reporter gene assay, SANT-2 effectively inhibited SAG-1.5-induced HH pathway activation. [] Furthermore, studies using colon cancer stem cells showed that SANT-2, similar to cyclopamine, significantly reduced cell adhesion, invasion, and migration, indicating its potential as a therapeutic agent for targeting metastatic colon cancer stem cells. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



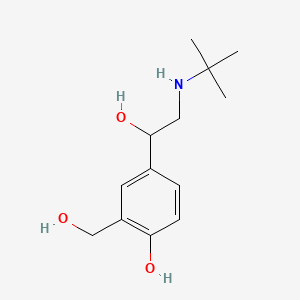

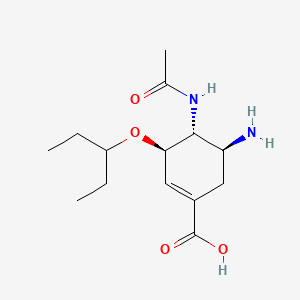

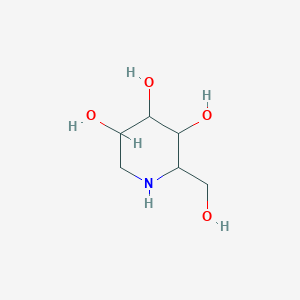
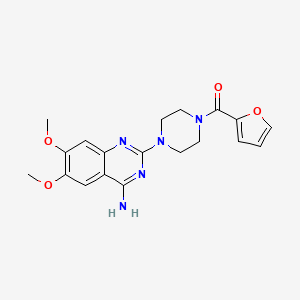
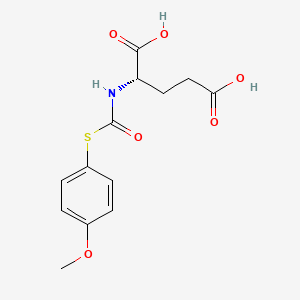
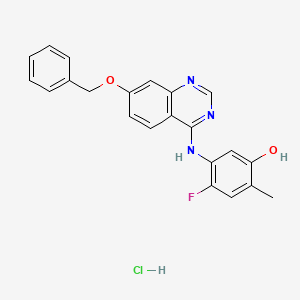

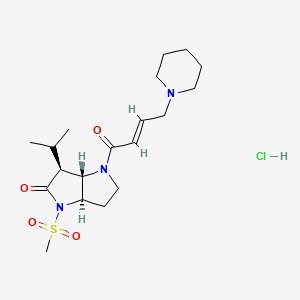
![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)


